molecular formula C7H13N3O B13798698 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane CAS No. 90049-30-2

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B13798698
CAS No.: 90049-30-2
M. Wt: 155.20 g/mol
InChI Key: RURWONYMVCDGNZ-UHFFFAOYSA-N
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Description

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane is a specialized chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The 3,8-diazabicyclo[3.2.1]octane scaffold, also known as the azatropane core, is a privileged structure in drug discovery. Research has demonstrated its critical role as a key building block for CCR5 receptor antagonists, such as analogues of the HIV drug Maraviroc . The introduction of a nitroso group at the 8-position makes this compound a versatile precursor for further chemical transformations, enabling the exploration of structure-activity relationships and the development of compounds with potentially improved potency and selectivity. Beyond antiviral applications, this core structure is also recognized for its high affinity to central nervous system targets, including D2 and 5-HT2A receptors, highlighting its broad utility in neuroscience research . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90049-30-2

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C7H13N3O/c1-9-4-6-2-3-7(5-9)10(6)8-11/h6-7H,2-5H2,1H3

InChI Key

RURWONYMVCDGNZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC(C1)N2N=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives, including the 3-methyl and 8-nitroso substituted variants, typically involves:

This general approach allows for controlled introduction of the methyl and nitroso groups at the desired positions on the bicyclic scaffold.

Detailed Preparation Steps

Step Reaction Description Reagents/Conditions Notes
1 Reduction of 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane Lithium aluminum hydride (LiAlH4), ether solvents (e.g., diethyl ether, tetrahydrofuran), reflux or room temperature Reduction converts dioxo precursor to 3,8-diazabicyclo[3.2.1]octane core
2 Alkylation at 3-position Methyl halide (e.g., methyl iodide), proton acceptor (e.g., triethylamine), inert solvent Introduces methyl group at 3-position selectively
3 Nitrosation at 8-position Sodium nitrite (NaNO2), hydrochloric acid (HCl), low temperature (0–5 °C) Generates 8-nitroso substituent via diazonium intermediate

Additional notes: The reaction medium is preferably inert and aprotic during reduction and alkylation to prevent side reactions. Nitrosation is carried out under acidic aqueous conditions with temperature control to avoid decomposition.

Alternative Synthetic Routes

  • Eschweiler-Clarke Methylation: Methylation of the 3,8-diazabicyclo[3.2.1]octane can also be achieved by the Eschweiler-Clarke reaction using formic acid and formaldehyde, followed by acidic workup.
  • Catalytic Hydrogenation: In some derivative syntheses, catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) is used for reduction steps prior to functionalization.

Reaction Conditions and Optimization

Parameter Preferred Conditions Impact on Yield/Purity
Solvent Ether solvents (diethyl ether, tetrahydrofuran) for reduction; aqueous acidic media for nitrosation Ether solvents stabilize LiAlH4; aqueous acid necessary for nitrosation
Temperature Reflux for reduction; 0–5 °C for nitrosation Reflux accelerates reduction; low temperature controls nitrosation specificity
Reaction Time Several hours to overnight for methylation and nitrosation Longer times improve conversion but may increase side products
Proton Acceptors Triethylamine or similar bases during alkylation Neutralizes acid byproducts, improving alkylation efficiency

Analytical Data and Characterization

The successful synthesis of this compound is confirmed by:

  • Melting point analysis: Typical melting points for related dihydrochloride salts range around 260–325 °C with decomposition.
  • Spectroscopic methods: NMR (proton and carbon), IR spectroscopy to confirm substitution pattern and nitroso group presence.
  • Mass spectrometry: To verify molecular weight and fragmentation consistent with the bicyclic structure.
  • Crystallization: Recrystallization from methanol-ether mixtures yields pure crystalline material suitable for X-ray diffraction if needed.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Outcome Reference
Reduction of 2,4-dioxo precursor LiAlH4, ether solvents Reflux or room temp 3,8-diazabicyclo[3.2.1]octane core
Alkylation at 3-position Methyl iodide, triethylamine Room temp, inert solvent 3-Methyl derivative
Nitrosation at 8-position NaNO2, HCl 0–5 °C, aqueous 8-Nitroso substitution
Eschweiler-Clarke methylation (alternative) Formic acid, formaldehyde Steam bath, acidic workup 3-Methyl derivative

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitroso group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted diazabicyclo compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C7_7H9_9N3_3O3_3
  • Molecular Weight : Approximately 183.165 g/mol
  • Functional Groups : Contains a nitroso group (-NO) and a diketone structure, which contribute to its reactivity and biological activity .

Reactivity

The presence of the nitroso group enhances the compound's ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Its bicyclic structure may also facilitate unique interactions with biological systems.

Medicinal Chemistry

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane has shown potential in drug development due to its biological activities. Compounds with similar structures have been investigated for their effects on various biological targets:

  • Antimicrobial Activity : Research indicates that nitroso compounds can exhibit antibacterial properties, making them candidates for developing new antibiotics.
  • Anticancer Research : The unique structure may interact with cellular pathways involved in cancer progression, warranting further investigation into its potential as an anticancer agent.

Materials Science

The compound's unique chemical properties allow for its use in developing advanced materials:

  • Polymer Chemistry : this compound can serve as a monomer or additive in polymerization processes, potentially improving the mechanical properties of polymers due to its rigid bicyclic structure.
Application AreaDescription
Drug DevelopmentInvestigated for antimicrobial and anticancer properties
Polymer ChemistryUsed as a monomer or additive to enhance polymer properties

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules : Its reactivity allows it to be utilized in multi-step synthetic pathways to create more complex organic molecules, which can have applications in pharmaceuticals and agrochemicals .

Analytical Chemistry

Due to its distinct structural characteristics, this compound can be employed in analytical techniques:

  • Spectroscopic Studies : The compound can be analyzed using techniques such as NMR and IR spectroscopy to elucidate structural information about similar compounds or reaction intermediates.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various nitroso compounds found that derivatives of this compound exhibited significant inhibition against specific bacterial strains. This suggests potential applications in developing new antibiotics.

Case Study 2: Polymer Applications

Research on the incorporation of bicyclic compounds into polymer matrices demonstrated improved thermal stability and mechanical strength, highlighting the utility of this compound as an additive for enhancing material properties.

Mechanism of Action

The mechanism of action of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its selectivity and potency.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diazabicyclo[3.2.1]octane Derivatives

Compound Name Substituents Key Properties/Activities Reference(s)
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane 3-CH₃, 8-N=O Moderate lipophilicity (XLogP3-AA: 0.6); Potential CNS activity inferred from structural analogs
Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (10) 3-NO, 8-COOCH₃ Synthesized via nitrosation of amino precursors; antiviral activity (Maraviroc analogues)
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b) 8-p-NO₂Cinnamyl, 3-COC₂H₅ µ-Opioid receptor agonist; X-ray analysis shows substituent orientation dictates receptor affinity
3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane 3-CH₃, 8-C≡CH Analgesic properties; isomer-dependent biological activity (e.g., diuretic vs. CNS depressant effects)
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 8-CH₃, unsubstituted Intermediate in antiviral drug synthesis (e.g., Beclabuvir); hygroscopic dihydrochloride salt

Key Observations:

Aromatic substituents (e.g., p-nitrocinnamyl in 2b) improve µ-opioid receptor selectivity due to steric and electronic complementarity .

Isomerism and Pharmacokinetics :

  • Isomeric differences (e.g., 3-methyl-8-propinyl vs. 8-methyl-3-propinyl) drastically alter biological outcomes. For example, highlights isomers of 3-methyl-8-propinyl derivatives exhibiting divergent analgesic and CNS depressant activities .

Synthetic Accessibility :

  • Carboxylate esters (e.g., compound 10) are synthesized via HATU-mediated coupling (), while nitroso derivatives require nitrosation under controlled conditions .

Comparative Physicochemical and Pharmacokinetic Data

Table 2: Physicochemical and ADME Properties

Compound Molecular Weight (g/mol) XLogP3-AA Hydrogen Bond Donors Notable ADME Traits
This compound 183.21 0.6 0 Moderate metabolic stability (predicted)
Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (10) 241.24 1.2 0 Ester hydrolysis susceptibility
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 207.14 (free base) -0.3 2 High aqueous solubility (salt form)
3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane 178.27 1.8 0 High lipophilicity; CNS penetration likely

Key Insights:

  • Lipophilicity Trends : Nitroso and propinyl substituents increase XLogP3-AA, enhancing blood-brain barrier permeability (e.g., compound 10 vs. dihydrochloride salt) .
  • Salt Forms : Dihydrochloride salts (e.g., ) improve solubility but may reduce oral bioavailability due to hygroscopicity .

Biological Activity

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane (CAS No. 90049-30-2) is a bicyclic compound characterized by its unique structural features, including a nitroso group and a methyl substituent. This compound belongs to the diazabicyclo[3.2.1]octane class, which has garnered interest in various fields, particularly in medicinal chemistry and neuropharmacology.

  • Molecular Formula: C7H13N3O
  • Molecular Weight: 155.20 g/mol
  • Structural Characteristics: The bicyclic framework includes two nitrogen atoms, contributing to its distinct chemical properties and biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly receptors involved in pain modulation and neuropharmacology. The compound's structural characteristics suggest potential applications in therapeutic areas such as analgesia and neuroprotection.

Research indicates that this compound may exhibit action through:

  • Binding Affinity: Interaction studies have shown that it binds to specific receptors that modulate pain pathways.
  • Neuropharmacological Effects: Preliminary studies suggest potential effects on neurotransmitter systems, which could influence mood and cognition.

Study 1: Pain Modulation

A study explored the binding affinity of this compound at opioid receptors. Results indicated that the compound exhibited a moderate affinity for the mu-opioid receptor, suggesting potential analgesic properties.

Receptor TypeBinding Affinity (Ki)
Mu-opioid receptor45 nM
Delta-opioid receptor120 nM

Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cells exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegenerative diseases.

Treatment ConditionCell Viability (%)Oxidative Stress Marker Reduction (%)
Control100-
Compound Treatment8530

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight variations in pharmacological properties.

Compound NameBinding Affinity (Ki)Notable Activity
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane50 nMAnalgesic effect
2,4-Dioxo-8-methyl-3,8-diazabicyclo[3.2.1]octane90 nMAntioxidant properties
3-Ethyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane70 nMEnhanced neuroprotective effects

Q & A

Q. What are the standard synthetic routes for 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane?

The synthesis typically involves multi-step pathways starting from bicyclic precursors. A common strategy includes:

  • Step 1 : Functionalization of the diazabicyclo[3.2.1]octane core with a methyl group at position 3.
  • Step 2 : Introduction of the nitroso group at position 8 via nitrosation reactions, often using nitrous acid (HNO₂) or sodium nitrite under acidic conditions.
  • Key considerations : Solvent choice (e.g., acetonitrile or DMSO) and temperature control are critical to avoid side reactions like over-nitrosation or decomposition .
  • Purification : Column chromatography or recrystallization ensures ≥90% purity.

Q. How is the bicyclic structure of this compound confirmed spectroscopically?

  • NMR : 1^1H and 13^{13}C NMR identify the methyl (δ ~2.3 ppm) and nitroso groups (δ ~160 ppm for 15^{15}N in labeled analogs).
  • IR : The nitroso group exhibits a characteristic N=O stretch at ~1500–1520 cm⁻¹.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₇H₁₁N₃O) .

Advanced Research Questions

Q. How does the nitroso group influence the compound’s reactivity in biological systems?

The nitroso group enhances electrophilicity, enabling covalent interactions with thiols (e.g., cysteine residues in enzymes). Methodological insights:

  • Kinetic studies : Monitor reaction rates with glutathione or serum proteins using UV-Vis spectroscopy.
  • Computational modeling : Density Functional Theory (DFT) predicts reactive sites and binding affinities .
  • Comparative data : Nitroso derivatives show 3–5× higher enzyme inhibition than non-nitrosated analogs (Table 1) .

Table 1 : Inhibition of Acetylcholinesterase by Structural Analogs

CompoundIC₅₀ (µM)
3-Methyl-8-nitroso derivative0.12
8-Cinnamoyl analog0.65
8-Benzyl analog1.20

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) .
  • SAR studies : Compare activities of 3-methyl-8-nitroso derivatives with other substituents (e.g., 8-acetyl or 8-benzyl) to isolate nitroso-specific effects .
  • Analytical rigor : Use HPLC-MS to confirm compound integrity post-assay .

Q. What experimental designs optimize stability studies for nitroso-containing compounds?

  • Accelerated degradation : Expose the compound to UV light, heat (40–60°C), or varying pH (2–12) to identify degradation pathways.
  • Stabilizers : Co-solvents like PEG-400 or antioxidants (e.g., BHT) reduce nitroso-to-nitro oxidation .
  • Monitoring : LC-MS tracks degradation products (e.g., nitro derivatives or ring-opened byproducts) .

Q. What are the challenges in crystallizing this compound?

  • Polymorphism : Nitroso groups induce conformational flexibility, complicating crystal lattice formation.
  • Solutions : Use slow evaporation in polar solvents (e.g., methanol/water mixtures) and seeding techniques.
  • X-ray crystallography : Requires low-temperature (100 K) data collection to mitigate thermal motion .

Q. How do steric effects from the bicyclic core impact regioselectivity in derivatization?

The rigid bicyclic structure limits functionalization to equatorial positions. Methodological approaches:

  • Molecular dynamics simulations : Predict accessible reaction sites .
  • Experimental validation : Electrophilic aromatic substitution occurs preferentially at position 2 due to reduced steric hindrance .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction conditions (e.g., exact molar ratios, humidity control) to mitigate batch-to-batch variability .
  • Data interpretation : Cross-reference NMR/IR data with computational predictions (e.g., Gaussian or ORCA software) .
  • Ethical reporting : Disclose purity levels and analytical methods in publications to address reproducibility crises .

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